molecular formula C16H11F2NO3S B14457722 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole CAS No. 72399-66-7

2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole

Cat. No.: B14457722
CAS No.: 72399-66-7
M. Wt: 335.3 g/mol
InChI Key: JOBLWLIITVPQRO-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to an oxazole ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-(difluoromethanesulfonyl)benzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the phenyl ring .

Scientific Research Applications

2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole exerts its effects involves interactions with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
  • 2-[4-(Methanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
  • 2-[4-(Ethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole

Uniqueness

Compared to similar compounds, 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

CAS No.

72399-66-7

Molecular Formula

C16H11F2NO3S

Molecular Weight

335.3 g/mol

IUPAC Name

2-[4-(difluoromethylsulfonyl)phenyl]-5-phenyl-1,3-oxazole

InChI

InChI=1S/C16H11F2NO3S/c17-16(18)23(20,21)13-8-6-12(7-9-13)15-19-10-14(22-15)11-4-2-1-3-5-11/h1-10,16H

InChI Key

JOBLWLIITVPQRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C(F)F

Origin of Product

United States

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